(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone
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Overview
Description
The compound (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Dimethylaminobenzoyl Intermediate
Starting Material: 3-(Dimethylamino)benzoic acid.
Reaction: The acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Conditions: Reflux in an inert atmosphere.
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Piperazine Coupling
Intermediate: The acid chloride is then reacted with piperazine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid formed.
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Cyclopropyl Ketone Formation
Starting Material: 4-Fluorophenylcyclopropane.
Reaction: The cyclopropane is converted to its corresponding ketone using an oxidizing agent such as potassium permanganate (KMnO₄).
Conditions: The reaction is performed under controlled temperature to avoid over-oxidation.
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Final Coupling
Intermediate: The piperazinyl intermediate is coupled with the cyclopropyl ketone.
Conditions: This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Conversion of cyclopropyl groups to ketones or carboxylic acids.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous conditions to prevent hydrolysis.
Products: Reduction of ketones to alcohols.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Typically performed in the presence of light or heat.
Products: Halogenated derivatives.
Common Reagents and Conditions
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Bases: Triethylamine (TEA), sodium hydroxide (NaOH).
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology
Biological Probes: Employed in the study of receptor-ligand interactions due to its structural complexity.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry
Pharmaceutical Manufacturing: Utilized in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the cyclopropyl group may influence the compound’s metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-chlorophenyl)cyclopropyl)methanone: Similar structure with a chlorine atom instead of fluorine.
(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-methylphenyl)cyclopropyl)methanone: Contains a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability compared to its analogs.
Cyclopropyl Group: Provides rigidity to the molecular structure, potentially improving receptor binding affinity.
(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone , from its synthesis to its applications and unique properties
Properties
IUPAC Name |
[4-[3-(dimethylamino)benzoyl]piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-25(2)19-5-3-4-17(14-19)22(28)26-10-12-27(13-11-26)23(29)21-15-20(21)16-6-8-18(24)9-7-16/h3-9,14,20-21H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHKRUKNGIISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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